molecular formula C22H29FN4O2S B2616687 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 899951-05-4

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2616687
CAS No.: 899951-05-4
M. Wt: 432.56
InChI Key: YIASWPAUWDBPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H29FN4O2S and its molecular weight is 432.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis pathways, and relevant research findings.

Structural Features

This compound features a quinazoline core with a thioether linkage and a dimethylamino functional group. These structural elements may enhance its solubility and interaction with biological targets. The molecular formula is C25H30N4O2SC_{25}H_{30}N_{4}O_{2}S, with a molecular weight of approximately 450.6 g/mol .

Biological Activities

Research indicates that compounds similar to this one exhibit significant biological activities. Notable activities include:

  • Inhibition of Matrix Metalloproteinases (MMPs) : Compounds with quinazoline structures have been shown to inhibit MMPs, which are implicated in cancer progression and tissue remodeling .
  • Antimicrobial Properties : Some derivatives demonstrate antibacterial effects, making them potential candidates for treating infections .
  • Cell Migration Inhibition : Studies have shown that related compounds can disrupt cell migration pathways critical in cancer metastasis by inhibiting interactions between cell surface proteins .

Case Studies and Research Findings

  • Inhibition of MMP Activity :
    • A study focusing on quinazoline derivatives identified specific compounds that inhibit MMP-9 activity. For example, compound 3c was noted for its ability to block cancer cell invasion and reduce angiogenesis in vivo assays .
    • The mechanism involved disruption of MMP-9 homodimerization and decreased phosphorylation of downstream signaling proteins like Src and FAK.
  • Cytotoxicity Assessment :
    • In vitro assays have evaluated the cytotoxic effects of similar compounds on various cancer cell lines. For instance, treatment with compound 3c resulted in minimal cytotoxicity at concentrations up to 100 μM, indicating a favorable safety profile for further development .
  • Binding Affinity Studies :
    • Molecular docking studies suggest that the compound may interact favorably with specific targets involved in cancer signaling pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for assessing binding affinities .

Synthesis Overview

The synthesis of This compound typically involves multi-step synthetic routes:

  • Formation of the Quinazoline Core : Starting from appropriate precursors to create the hexahydroquinazoline structure.
  • Thioether Linkage Creation : Utilizing thiol chemistry to introduce the thioether functionality.
  • Acetamide Functionalization : The introduction of the acetamide moiety is achieved through acylation reactions.

Properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O2S/c1-15-9-10-16(13-18(15)23)24-20(28)14-30-21-17-7-4-5-8-19(17)27(22(29)25-21)12-6-11-26(2)3/h9-10,13H,4-8,11-12,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIASWPAUWDBPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.